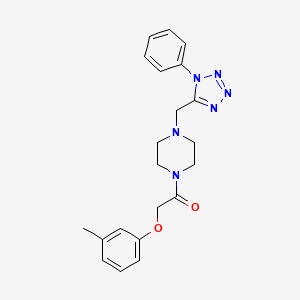

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

Description

1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound featuring a tetrazole-piperazine-ethanone core with aryl and tolyloxy substituents. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) contributes to metabolic stability and hydrogen-bonding capacity, while the piperazine moiety enhances solubility and pharmacokinetic properties . The m-tolyloxy group (3-methylphenoxy) introduces steric and electronic effects that may influence receptor binding or bioavailability.

Properties

IUPAC Name |

2-(3-methylphenoxy)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-17-6-5-9-19(14-17)29-16-21(28)26-12-10-25(11-13-26)15-20-22-23-24-27(20)18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPCWXMVLCUSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a complex organic compound notable for its potential biological activities. Its structure includes a tetrazole ring, a piperazine moiety, and an ether group, which contribute to its interactions with various biological targets. This article reviews the compound's biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₆O, with a molecular weight of 286.33 g/mol. The presence of the tetrazole ring allows for mimicking carboxylic acids, enhancing binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₆O |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 1049423-05-3 |

The compound's mechanism of action involves interaction with specific receptors or enzymes. The tetrazole moiety can act as a ligand, influencing receptor activity and potentially modulating signaling pathways involved in various physiological processes. This interaction is crucial for its proposed therapeutic effects, particularly in neurological disorders and cancer treatment.

Antitumor Activity

Research indicates that derivatives of tetrazole exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The structure of this compound suggests it may possess similar inhibitory effects on cancer cell lines.

Neuroprotective Effects

The compound has been explored for its neuroprotective potential. Studies suggest that piperazine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems. The unique structure of this compound may facilitate its role in neuroprotection through receptor interaction.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole-containing compounds:

- Anticancer Studies : A study on pyrazole derivatives found that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that this compound may also demonstrate anticancer activity due to its structural similarities .

- Neuroprotective Research : Another investigation highlighted the potential of piperazine derivatives in enhancing synaptic plasticity and cognitive function in animal models . This aligns with the hypothesized effects of this compound on neurological pathways.

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties that may enhance biological activity:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butanone | Antitumor | Lacks phenyl group |

| 2-methyl-1-(4-(1H-tetrazol-5-yl)piperazin)propan | Neuroprotective | Similar piperazine structure |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Differences and Trends

Piperazine vs. Piperidine :

- Piperazine derivatives (e.g., compound 13a) exhibit enhanced water solubility and antimicrobial activity compared to piperidine analogs (e.g., compounds 22–28) due to the additional nitrogen atom facilitating hydrogen bonding .

- Piperidine-based compounds show higher melting points (120–180°C vs. 100–160°C for piperazine analogs), likely due to reduced polarity and stronger crystal packing .

Substituent Effects on Bioactivity :

- Allyl-piperazine derivatives (13a-g) : Demonstrated broad-spectrum antimicrobial activity (MIC = 12.5–50 µg/mL) against Gram-positive bacteria and fungi, comparable to ciprofloxacin .

- Sulfonyl-piperazine derivatives (7d, 7e) : Showed preliminary antiproliferative activity, suggesting substituents like phenylsulfonyl may shift activity toward cancer targets .

- Thioether vs. Ether Linkages : Thioether-containing compounds (e.g., 7d) exhibit higher molecular weights and distinct NMR shifts (δ 7.6–7.8 ppm) compared to ether-linked analogs like the target compound .

Synthetic Pathways: The target compound’s m-tolyloxy group likely requires etherification steps (e.g., coupling m-cresol with chloroethanone intermediates), differing from sulfonyl or thioether formations in analogs . Allyl-piperazine derivatives (13a-g) achieve higher yields (75–85%) than sulfonyl-piperazine analogs (60–70%), possibly due to milder reaction conditions .

Physicochemical Properties

Melting Points :

Spectral Data :

Q & A

Q. What are the key challenges in synthesizing 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone, and how are they addressed methodologically?

Synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key challenges include:

- Steric hindrance from the tetrazole and piperazine groups, requiring controlled reaction temperatures (70–80°C) and catalysts (e.g., Bleaching Earth Clay at pH 12.5) to improve yields .

- By-product formation during coupling steps, mitigated by using PEG-400 as a green solvent to enhance regioselectivity .

- Intermediate instability , addressed by real-time monitoring via TLC and rapid purification using column chromatography .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Standard protocols include:

- NMR spectroscopy (¹H, ¹³C) to verify substituent connectivity, with chemical shifts for the tetrazole proton (δ 8.5–9.5 ppm) and piperazine methylene (δ 3.2–3.8 ppm) .

- HPLC (>95% purity threshold) with a C18 column and acetonitrile/water gradient .

- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 436.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anticancer vs. neuroprotective effects) may arise from:

- Assay variability : Use orthogonal assays (e.g., cell viability + target-specific enzymatic tests) to confirm mechanisms .

- Structural polymorphism : Perform X-ray crystallography (as in ) to correlate activity with crystal packing or conformational isomers .

- Solubility differences : Standardize DMSO stock concentrations (<0.1% v/v) to avoid solvent-induced artifacts .

Q. What strategies optimize reaction conditions to improve yield without compromising stereochemical integrity?

- Systematic parameter variation : Test catalysts (e.g., Pd/C vs. organocatalysts), solvents (PEG-400 vs. DMF), and temperatures .

- Design of Experiments (DOE) : Apply factorial design to identify critical factors (e.g., catalyst loading, reaction time) .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?

Q. What are the challenges in elucidating the compound’s 3D structure, and how are they overcome?

Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor purity changes .

Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Q. How can metabolic pathways and pharmacokinetic properties be investigated preclinically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.